1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbonitrile
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Overview
Description
1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbonitrile is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an isopropyl group at position 1, a pyrazinyl group at position 3, and a carbonitrile group at position 5 of the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbonitrile can be achieved through various synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction typically requires a catalyst, such as a Lewis acid, and is carried out under reflux conditions in an appropriate solvent like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced pyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonitrile group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbonitrile can be compared with other similar compounds, such as:
1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazole-5-amine: This compound has an amine group instead of a carbonitrile group, which may result in different chemical reactivity and biological activity.
1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid: The presence of a carboxylic acid group can significantly alter the compound’s solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Biological Activity
1-Isopropyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory effects, supported by relevant data and case studies.
Chemical Profile
- IUPAC Name : this compound
- Molecular Formula : C₁₀H₈N₄
- CAS Number : [Not specified in the sources]
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including this compound, in cancer treatment. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
A study conducted by Wei et al. demonstrated that pyrazole derivatives exhibited significant cytotoxicity against multiple cancer cell lines, including MCF7 (breast cancer), SF-268 (central nervous system), and NCI-H460 (lung cancer). The compound showed promising results with GI50 values indicating effective growth inhibition:
Cell Line | GI50 (µM) |
---|---|
MCF7 | 3.79 |
SF-268 | 12.50 |
NCI-H460 | 42.30 |
These findings suggest that this compound may possess significant anticancer properties, warranting further investigation into its mechanisms of action and potential therapeutic applications .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown notable antimicrobial activity. A comprehensive evaluation of several pyrazole derivatives indicated that they could effectively inhibit bacterial growth.
In Vitro Antimicrobial Evaluation
The antimicrobial efficacy was assessed through minimum inhibitory concentration (MIC) tests against various pathogens. The compound demonstrated significant activity, with MIC values reported between 0.22 to 0.25 μg/mL for the most active derivatives . The following table summarizes the antimicrobial activity:
Compound | MIC (μg/mL) | Pathogen Tested |
---|---|---|
1-Isopropyl... | 0.22 | Staphylococcus aureus |
1-Isopropyl... | 0.25 | Staphylococcus epidermidis |
These results indicate that this compound may be a viable candidate for developing new antimicrobial agents .
Anti-inflammatory Properties
The pyrazole ring system is known for its anti-inflammatory effects, which have been explored in various studies. Compounds containing this structure have been linked to the inhibition of pro-inflammatory cytokines and enzymes.
Mechanistic Insights
Research suggests that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation and pain relief. This mechanism is similar to that of traditional non-steroidal anti-inflammatory drugs (NSAIDs), making these compounds attractive for therapeutic development .
Properties
Molecular Formula |
C11H11N5 |
---|---|
Molecular Weight |
213.24 g/mol |
IUPAC Name |
2-propan-2-yl-5-pyrazin-2-ylpyrazole-3-carbonitrile |
InChI |
InChI=1S/C11H11N5/c1-8(2)16-9(6-12)5-10(15-16)11-7-13-3-4-14-11/h3-5,7-8H,1-2H3 |
InChI Key |
LGQAPIJEHQMFOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC(=N1)C2=NC=CN=C2)C#N |
Origin of Product |
United States |
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